{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE
Overview
Description
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound consists of a thiomorpholine ring attached to a pyrazole moiety, which is further substituted with a 2-chlorophenoxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the 2-chlorophenoxy group: This step involves the nucleophilic substitution of a chlorinated phenol with a suitable leaving group on the pyrazole ring.
Attachment of the thiomorpholine ring: This can be done through a nucleophilic substitution reaction, where the thiomorpholine ring is introduced to the pyrazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Additionally, it may induce apoptosis in cancer cells by inhibiting angiogenesis.
Comparison with Similar Compounds
Similar Compounds
- 4-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)thiomorpholine
- 4-{2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl}-2-pyrimidinamine
Uniqueness
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(2-chlorophenoxy)methyl]pyrazol-3-yl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-3-1-2-4-14(12)21-11-19-13(5-6-17-19)15(20)18-7-9-22-10-8-18/h1-6H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSXRTCZLLDZSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=NN2COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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